molecular formula C5H6N2O2 B3049878 6-Methyl-3,4-pyridazinediol CAS No. 22390-53-0

6-Methyl-3,4-pyridazinediol

Cat. No.: B3049878
CAS No.: 22390-53-0
M. Wt: 126.11 g/mol
InChI Key: OXQHGCWVMOLOBC-UHFFFAOYSA-N
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Description

6-Methyl-3,4-pyridazinediol is an organic compound with the molecular formula C5H6N2O2. It is a derivative of pyridazine, characterized by the presence of a methyl group at the 6th position and hydroxyl groups at the 3rd and 4th positions of the pyridazine ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-pyridazinediol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylhydrazine with maleic anhydride, followed by cyclization and subsequent hydroxylation to introduce the hydroxyl groups at the 3rd and 4th positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-pyridazinediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridazine derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 6-methyl-3,4-pyridazinedione.

    Reduction: Formation of 6-methyl-3,4-dihydropyridazine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methyl-3,4-pyridazinediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-pyridazinediol involves its interaction with various molecular targets. The hydroxyl groups and the nitrogen atoms in the pyridazine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways. It can inhibit enzymes by binding to their active sites or modulate receptor activities, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3,6-Dihydroxy-4-methylpyridazine
  • 4-Methyl-3,6-pyridazinedione
  • 6-Methyl-3,4-dihydropyridazine

Comparison: 6-Methyl-3,4-pyridazinediol is unique due to the presence of hydroxyl groups at both the 3rd and 4th positions, which significantly influence its reactivity and biological activity. Compared to 3,6-dihydroxy-4-methylpyridazine, it has a different substitution pattern that affects its chemical behavior. The presence of the methyl group at the 6th position distinguishes it from other pyridazine derivatives, providing unique steric and electronic properties.

Properties

IUPAC Name

6-methyl-1,2-dihydropyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)5(9)7-6-3/h2H,1H3,(H,6,8)(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHGCWVMOLOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=O)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176919
Record name 3,4-Pyridazinediol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22390-53-0
Record name 3,4-Pyridazinediol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridazinediol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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